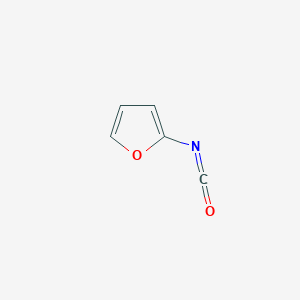

2-Isocyanatofuran

説明

2-Isocyanatofuran is a heterocyclic organic compound featuring a furan ring substituted with an isocyanate (-NCO) group at the 2-position. The isocyanate group confers high reactivity, making it valuable in polymerization reactions, particularly in synthesizing polyurethanes and other specialty polymers. Its molecular formula is C₅H₃NO₂, with a molecular weight of 109.08 g/mol. The compound’s structure (SMILES: O=C=NC1=CC=CO1) enables nucleophilic attack at the electrophilic carbon of the isocyanate group, facilitating cross-linking and adhesion applications .

特性

IUPAC Name |

2-isocyanatofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO2/c7-4-6-5-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJPTPNEGGRIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461133 | |

| Record name | Furan, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-07-0 | |

| Record name | Furan, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatofuran typically involves the reaction of furan derivatives with isocyanates. One common method is the reaction of 2-furylamine with phosgene, followed by the addition of a base to yield the isocyanate derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 2-Isocyanatofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield furan-2-ylmethanol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products: The major products formed from these reactions include furan-2-carboxylic acid, furan-2-ylmethanol, and various substituted furan derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

2-Isocyanatofuran has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: this compound derivatives are being explored for their therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the production of resins, coatings, and adhesives due to its reactivity and ability to form stable polymers.

作用機序

The mechanism of action of 2-Isocyanatofuran involves its reactivity with nucleophiles, leading to the formation of stable adducts. The compound can interact with various molecular targets, including proteins and nucleic acids, through covalent bonding. This reactivity underlies its biological activity, such as antimicrobial and anticancer effects, by disrupting essential cellular processes.

類似化合物との比較

Research Findings and Industrial Relevance

- Polymer Chemistry : this compound’s reactivity makes it superior for low-temperature curing adhesives, whereas benzofuran derivatives (e.g., 7-isocyanato-2,3-dihydrobenzo[b]furan) are preferred for high-performance thermosets .

- Pharmaceutical Intermediates : Halogenated aryl isocyanates (e.g., 2-Iodophenyl isocyanate) are leveraged in drug synthesis due to their ability to form stable urea linkages .

生物活性

2-Isocyanatofuran is a compound with significant potential in various fields, particularly in medicinal chemistry and biochemical research. Its biological activity stems from its ability to interact with different biomolecules, influencing cellular processes and exhibiting therapeutic properties. This article delves into the biochemical properties, mechanisms of action, and research findings related to the biological activity of this compound.

This compound exhibits a unique reactivity profile due to its isocyanate functional group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This property is crucial for its interactions with enzymes and cellular components.

Interaction with Enzymes

One of the primary interactions involves cytochrome P450 enzymes, which metabolize this compound to reactive intermediates. These intermediates can lead to oxidative stress and inflammation, disrupting normal cellular functions. The compound's reactivity can also result in the modification of proteins, potentially altering their function.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : The compound has been shown to affect signaling pathways, leading to alterations in gene expression.

- Oxidative Stress : Exposure to this compound induces oxidative stress, which can have detrimental effects on cell viability.

- Inflammation : It is linked to inflammatory responses in various cell types, contributing to cytotoxicity at higher concentrations.

The molecular mechanism of action of this compound involves:

- Metabolic Activation : Cytochrome P450 enzymes convert the compound into reactive intermediates.

- Covalent Bond Formation : These intermediates can form covalent bonds with nucleophilic amino acids in proteins, leading to functional changes or inactivation of these proteins.

- Long-term Effects : The stability and degradation rates of this compound influence its long-term biological effects. Studies indicate that reactive intermediates can persist within cells, resulting in prolonged cytotoxic effects.

Dosage Effects in Animal Models

Animal studies have demonstrated that the biological effects of this compound vary significantly with dosage:

- Low Doses : Induce mild oxidative stress and inflammation.

- High Doses : Result in severe cytotoxicity, organ damage, and increased mortality rates.

Research Findings and Case Studies

Recent studies have explored the potential therapeutic applications of this compound derivatives:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Derivatives showed significant antibacterial and antifungal properties. |

| Anticancer Potential | Certain derivatives exhibited cytotoxic effects against cancer cell lines. |

| Anti-inflammatory Effects | Some derivatives demonstrated potential as anti-inflammatory agents. |

Notable Case Study

A study focusing on the synthesis of this compound derivatives revealed their effectiveness against specific cancer types. The derivatives were tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。